molecular formula C17H25ClN2O2 B5972546 1-[4-(2-Methoxy-4-methylphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride

1-[4-(2-Methoxy-4-methylphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride

Cat. No.: B5972546
M. Wt: 324.8 g/mol
InChI Key: QLDOTKRVGCAVKH-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxy-4-methylphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxy-methylphenoxy group and a but-2-ynyl chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

1-[4-(2-methoxy-4-methylphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.ClH/c1-15-6-7-16(17(14-15)20-3)21-13-5-4-8-19-11-9-18(2)10-12-19;/h6-7,14H,8-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDOTKRVGCAVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC#CCN2CCN(CC2)C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methoxy-4-methylphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxy-4-methylphenol with but-2-yne-1,4-diol under basic conditions to form the corresponding ether. This intermediate is then reacted with 4-methylpiperazine in the presence of a suitable catalyst to yield the final product. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methoxy-4-methylphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(2-Methoxy-4-methylphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxy-4-methylphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-Methoxyphenoxy)but-2-ynyl]azepane: Similar structure but with an azepane ring instead of piperazine.

    1-[4-(2-Methoxy-4-methylphenoxy)but-2-yn-1-yl]-4-methylpiperazine: The free base form of the compound.

    4-[4-(2-Methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine: Similar structure but with a morpholine ring.

Uniqueness

1-[4-(2-Methoxy-4-methylphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride stands out due to its unique combination of a piperazine ring and a methoxy-methylphenoxy group, which imparts specific chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other similar compounds.

This detailed article provides a comprehensive overview of 1-[4-(2-Methoxy-4-methylphenoxy)but-2-ynyl]-4-methylpiperazine;hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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